molecular formula C11H15NO2 B1422894 Methyl 2-(phenylamino)butanoate CAS No. 77165-36-7

Methyl 2-(phenylamino)butanoate

Cat. No. B1422894
CAS RN: 77165-36-7
M. Wt: 193.24 g/mol
InChI Key: SQLUKUXIOGDAKO-UHFFFAOYSA-N
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Description

“Methyl 2-(phenylamino)butanoate” is a chemical compound with the molecular formula C11H15NO2 . It is a type of ester, which are compounds formed by the reaction between carboxylic acids and organic alcohols .


Synthesis Analysis

The synthesis of “Methyl 2-(phenylamino)butanoate” involves the reductive amination of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with both aniline and 4-methoxyaniline under established mild reaction conditions . Sodium triacetoxyborohydride and hydrogen in the presence of palladium on carbon are used as efficient reducing agents of the Schiff bases, in both direct and stepwise reductive amination processes .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(phenylamino)butanoate” consists of 11 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

“Methyl 2-(phenylamino)butanoate” can undergo various chemical reactions. For instance, it can participate in the autoignition of methyl butanoate under engine relevant conditions . It can also be involved in the reaction with a Grignard reagent .

Scientific Research Applications

Use in Chemical Synthesis

“Methyl 2-(phenylamino)butanoate” is used in chemical synthesis . It’s a compound with the CAS Number: 21671-21-6 and has a molecular weight of 193.25 . It’s available in physical form as a powder .

Use in Strawberry Breeding

“Methyl 2-(phenylamino)butanoate” is associated with the biosynthesis of methyl butanoate in cultivated strawberry (Fragaria x ananassa) . The study aimed to identify molecular markers closely linked to genes controlling strawberry aroma . A total of 49 polymorphic markers for eight key aroma compounds were detected using genotypic data of the extreme DNA bulks and phenotypic data obtained from gas chromatography-mass spectrometry (GC-MS) . A C/T SNP was detected within the feature, which could possibly be converted to a molecular tool for rapid screening of the strawberry accessions for their methyl butanoate production capacity .

Use in Insect Attraction

“Methyl 2-(phenylamino)butanoate” has been used in the study of insect attraction . The study focused on the attracting performance of the pheromone neryl (S)-2-methyl-2 butanoate and kairomones towards the female western flower thrips (Frankliniella occidentalis) in a Y-olfactometer .

Safety And Hazards

“Methyl 2-(phenylamino)butanoate” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

The future research directions for “Methyl 2-(phenylamino)butanoate” could involve further exploration of its potential applications in various fields. For instance, it could be used as a surrogate component for biodiesel . Additionally, its antibacterial properties could be further investigated .

properties

IUPAC Name

methyl 2-anilinobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)12-9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLUKUXIOGDAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(phenylamino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Miller - 2008 - search.proquest.com
The Pummerer reaction, in which thionium ions are generated and react with nucleophiles, has evolved into a valuable tool for synthesis. We have developed a connective route to …
Number of citations: 2 search.proquest.com

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